molecular formula C14H16N2O4 B1352802 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid CAS No. 82603-64-3

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

Katalognummer: B1352802
CAS-Nummer: 82603-64-3
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: DVGUQZCXAITIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Wirkmechanismus

Target of Action

The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with hexanoic anhydride in the presence of a catalyst such as polyphosphoric acid, leading to the formation of the quinazolinone core. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound exhibits promising anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-4(3H)-one: A structurally related compound with similar biological activities.

    2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Another derivative with potential anticonvulsant properties.

    Methaqualone: A quinazolinone derivative known for its sedative and hypnotic effects.

Uniqueness

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is unique due to its specific hexanoic acid side chain, which imparts distinct chemical and biological properties

Biologische Aktivität

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, also known as BB_SC-3324, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C13H15N3O3
  • CAS Number : 82603-64-3
  • Synonyms : 6-(2,4-diketo-1H-quinazolin-3-yl)hexanoic acid, among others.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its inhibition of various enzymes and potential therapeutic roles.

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of quinazoline have been reported to exhibit IC50 values in the micromolar range against these enzymes, suggesting potential as Alzheimer's disease therapeutics .
  • Soluble Epoxide Hydrolase (sEH) :
    • In a study involving a series of quinazoline derivatives, some compounds were found to inhibit sEH activity significantly at a concentration of 10 µM. This inhibition could have implications for inflammatory diseases and pain management .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on related compounds:

  • Binding Interactions : Molecular docking studies suggest that quinazoline derivatives interact with key amino acids in the active sites of their target enzymes. This interaction is crucial for their inhibitory effects .

Study on Cholinesterase Inhibition

In a comparative study of various quinazoline derivatives:

  • Compound 5f showed an IC50 value of 1.6 ± 0.10 µM for AChE and 3.7 ± 0.18 µM for BChE.
  • The selectivity index indicated that these compounds could serve as dual inhibitors, potentially leading to new treatments for neurodegenerative diseases .

Screening for sEH Inhibition

A screening assay evaluated several compounds against sEH:

  • Compounds 3 and 4 demonstrated significant inhibition compared to a DMSO control.
  • The study highlighted the pharmacophoric features necessary for effective inhibition, suggesting that similar compounds might also exhibit beneficial biological activities .

Summary Table of Biological Activities

Compound NameTarget EnzymeIC50 Value (µM)Activity Type
Compound 5fAChE1.6 ± 0.10Inhibitor
Compound 5fBChE3.7 ± 0.18Inhibitor
Compound 3sEHNot specifiedInhibitor
Compound 4sEHNot specifiedInhibitor

Eigenschaften

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUQZCXAITIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.